3-Amino-3-(dimethyl-1,3-thiazol-5-YL)propanoic acid
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Overview
Description
3-Amino-3-(dimethyl-1,3-thiazol-5-YL)propanoic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(dimethyl-1,3-thiazol-5-YL)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-bromoacetophenone with thiourea to form the thiazole ring, followed by further functionalization to introduce the amino and propanoic acid groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(dimethyl-1,3-thiazol-5-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-Amino-3-(dimethyl-1,3-thiazol-5-YL)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of dyes, fungicides, and biocides.
Mechanism of Action
The mechanism of action of 3-Amino-3-(dimethyl-1,3-thiazol-5-YL)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
3-Amino-3-(dimethyl-1,3-thiazol-5-YL)propanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amino and propanoic acid groups with the thiazole ring makes it a versatile compound for various applications .
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-amino-3-(2,4-dimethyl-1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-4-8(13-5(2)10-4)6(9)3-7(11)12/h6H,3,9H2,1-2H3,(H,11,12) |
InChI Key |
DHKIPEQLMFVXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(CC(=O)O)N |
Origin of Product |
United States |
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